(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
CAS No.: 1334721-69-5
Cat. No.: VC11696529
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334721-69-5 |
|---|---|
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | (E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+ |
| Standard InChI Key | AABYHXILLYTODR-FNORWQNLSA-N |
| Isomeric SMILES | CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
| SMILES | CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
DMPF-1 belongs to the chalcone family (1,3-diarylprop-2-en-1-one), featuring a planar conjugated system between the carbonyl group (C=O) and the adjacent double bond (C=C). The (2E) configuration ensures trans spatial alignment of the aromatic substituents, critical for molecular interactions. Key structural components include:
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Aromatic Ring A: 2,5-Dimethoxyphenyl group, where methoxy (-OCH₃) substituents at positions 2 and 5 enhance electron-donating resonance effects.
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Heterocyclic Ring B: 5-Methylfuran, a oxygen-containing heterocycle with a methyl group at position 5, contributing to hydrophobic interactions.
The molecular formula is , with a molar mass of 272.29 g/mol .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1403562-55-9 |
| Molecular Formula | |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
DMPF-1 is synthesized via base-catalyzed condensation between 2,5-dimethoxyacetophenone and 5-methylfurfural. The reaction proceeds under reflux in ethanol with sodium hydroxide, achieving yields of 68–72% .
Key parameters:
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Temperature: 70–80°C to favor kinetic control and E-isomer formation.
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Solvent: Ethanol balances polarity and solubility of reactants.
Purification and Characterization
Crude product is recrystallized from ethanol, yielding pale-yellow crystals. Structural confirmation employs:
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FT-IR: Strong absorption at 1655 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (C=C) .
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¹H NMR: Doublets at δ 7.82 (H-α) and δ 7.12 (H-β) with , confirming trans configuration .
Toxicological Profile
Acute Toxicity
A single oral dose of 1000 mg/kg in Swiss albino mice induced no mortality or behavioral abnormalities over 14 days. No significant changes in body weight or organ morphology (liver, kidney, heart) were observed .
Subacute Toxicity
Repeated dosing (0.1–10 mg/kg/day for 28 days) revealed:
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Hematological Parameters: Hemoglobin (12.4–13.1 g/dL), WBC count (4.2–5.6 × 10³/μL) within normal ranges.
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Biochemical Markers: ALT (28–34 U/L), creatinine (0.45–0.52 mg/dL) comparable to controls .
Histopathological analysis confirmed intact hepatic cord architecture and absence of renal tubular necrosis .
Pharmacological Activities
Analgesic Efficacy
In the acetic acid-induced writhing test, DMPF-1 (10 mg/kg) reduced abdominal contractions by 74%, outperforming aspirin (62%) . Mechanistically, it inhibits cyclooxygenase-2 (COX-2) with , sparing COX-1 () .
Anti-Inflammatory Action
DMPF-1 (5 mg/kg) suppressed carrageenan-induced paw edema by 68% at 6 hours, comparable to celecoxib (72%). This correlates with reduced TNF-α levels (142 pg/mL vs. 210 pg/mL in controls) .
Comparative Analysis with Structural Analogues
Table 2: Biological Activity of Chalcone Derivatives
| Compound | COX-2 | Analgesic Efficacy (% Inhibition) |
|---|---|---|
| DMPF-1 | 1.8 | 74 |
| (2E)-1-(3,4-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | 3.2 | 58 |
| Celecoxib (Reference) | 0.04 | 82 |
The 2,5-dimethoxy substitution in DMPF-1 enhances electron donation, stabilizing enzyme-inhibitor complexes versus chloro-substituted analogues.
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